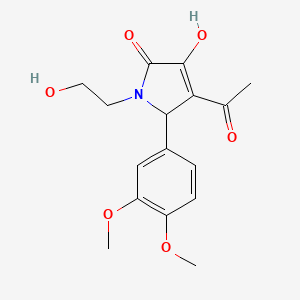
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with a molecular formula of C20H19NO6 . This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, hydroxyl, and methoxy groups. It is a derivative of pyrrol-2-one, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting with the formation of the pyrrol-2-one core. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Core: : This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester or β-diketone, under acidic or basic conditions.
Introduction of the Acetyl Group: : The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the 3,4-Dimethoxyphenyl Group: : This step involves a substitution reaction where the pyrrol-2-one core is reacted with a 3,4-dimethoxyphenyl derivative.
Introduction of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or a suitable hydroxyethylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl groups.
Reduction: : The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: : The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : The major products include carboxylic acids and ketones.
Reduction: : The major products include alcohols.
Substitution: : The major products include derivatives with substituted functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It may serve as a ligand or inhibitor in biochemical studies, interacting with enzymes or receptors.
Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: : It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions, influencing the binding affinity and specificity.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of functional groups and its pyrrol-2-one core. Similar compounds include other derivatives of pyrrol-2-one, such as 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and 4-acetoxy-3,5-dimethoxybenzaldehyde
Properties
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-hydroxyethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-9(19)13-14(17(6-7-18)16(21)15(13)20)10-4-5-11(22-2)12(8-10)23-3/h4-5,8,14,18,20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRGXORXVJYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














